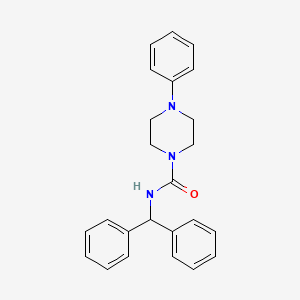

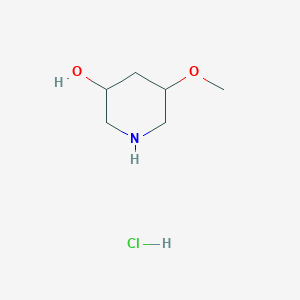

![molecular formula C7H4ClN3O B2572266 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 2034402-69-0](/img/structure/B2572266.png)

3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde”, has been extensively studied . The synthetic strategies and approaches to these compounds have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method have also been considered .Molecular Structure Analysis

The molecular structure of “3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde” is characterized by the presence of a pyrazole and a pyridine ring . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed .Chemical Reactions Analysis

The chemical reactions involving “3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde” are diverse and depend on the specific conditions and reagents used . The synthesized compounds exhibit strong fluorescence which can be distinguished readily in DMSO or under UV light (360 nm) .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds, showcasing its versatility in organic chemistry. For instance, the Vilsmeier–Haack reaction has been employed to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are further utilized to create chalcone analogues and dipyrazolopyridines. This demonstrates the compound's utility in constructing complex molecules with potential biological activities (Quiroga et al., 2010).

Antibacterial Activity

Research on pyrazolopyridine derivatives, including those synthesized from 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, indicates their potential in developing new antimicrobial agents. Pyrazolopyridines with a carboxamide group at the 5-position have shown moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, highlighting their significance in medicinal chemistry (Panda et al., 2011).

Crystal Structure Analysis

The crystal structure analysis of pyrazolo[3,4-b]pyridine derivatives, including those closely related to 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, has been conducted to understand their molecular arrangement and hydrogen-bonded assemblies. This research provides insights into the structural characteristics that could influence the physical properties and reactivity of these compounds, useful for designing materials and drugs with desired properties (Quiroga et al., 2012).

Fluorescence Studies

The photophysical properties of heterocyclic orthoaminoaldehydes, related to 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, have been explored for their fluorescence characteristics. Studies reveal that absorption and emission properties are significantly affected by substituents on the benzene ring, suggesting applications in developing fluorescent probes and materials (Patil et al., 2010).

Safety and Hazards

Wirkmechanismus

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Eigenschaften

IUPAC Name |

3-chloro-2H-pyrazolo[3,4-b]pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-5-4(3-12)1-2-9-7(5)11-10-6/h1-3H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIPKHRVJKFDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2N=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

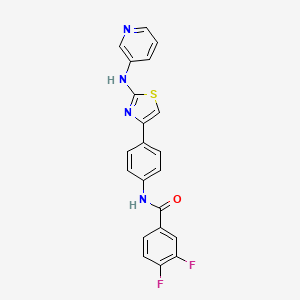

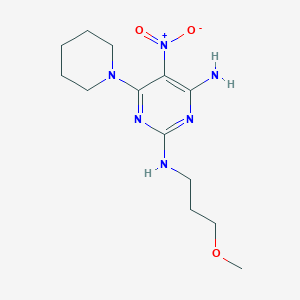

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)

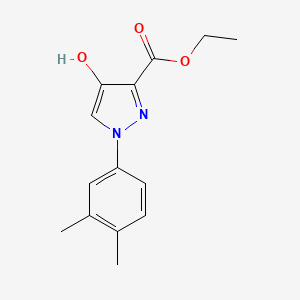

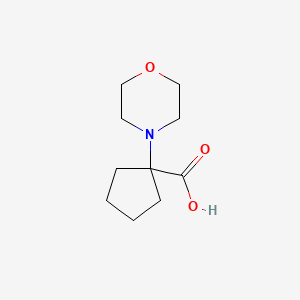

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2572190.png)

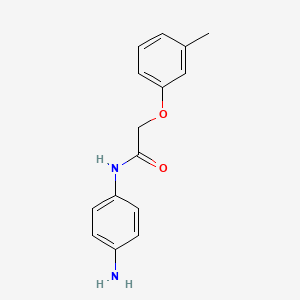

![3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid](/img/structure/B2572191.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone](/img/structure/B2572194.png)

![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol](/img/structure/B2572196.png)

![7-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2572202.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea](/img/structure/B2572203.png)